N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
Description
This compound is a hybrid molecule featuring a 5-fluoroindole moiety linked via an ethyl chain to a modified thiazolidinone core. The thiazolidinone ring is substituted at the 5-position with a (4-methoxyphenyl)methylidene group in the Z-configuration, along with a 2-sulfanylidene (thioxo) and 4-oxo functional group. The structure combines electron-rich aromatic systems (indole and methoxyphenyl) with a heterocyclic scaffold known for diverse bioactivities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Properties
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O3S2/c1-30-17-5-2-14(3-6-17)10-20-22(29)27(23(31)32-20)13-21(28)25-9-8-15-12-26-19-7-4-16(24)11-18(15)19/h2-7,10-12,26H,8-9,13H2,1H3,(H,25,28)/b20-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVKYUKBPLIPKH-JMIUGGIZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring is synthesized through Fischer indole synthesis or other methods.
Thiazolidinone Ring Formation: The thiazolidinone ring is formed by reacting a thioamide with a carbonyl compound under acidic or basic conditions.
Coupling Reactions: The indole and thiazolidinone intermediates are coupled using appropriate reagents and conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the indole and thiazolidinone rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindole derivatives, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, the compound exhibits potential as an antimicrobial and anticancer agent. Studies have shown that thiazolidinone derivatives can inhibit the growth of certain bacteria and cancer cells.
Medicine
In medicine, the compound is being investigated for its anti-inflammatory properties. It may serve as a lead compound for developing new anti-inflammatory drugs.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets. The indole moiety may interact with enzymes or receptors, while the thiazolidinone ring can modulate biological pathways. These interactions lead to the compound’s observed biological effects, such as antimicrobial and anticancer activities.
Comparison with Similar Compounds
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The 4-methoxyphenyl group in the target compound likely enhances binding to hydrophobic enzyme pockets (e.g., COX-2 or kinase ATP sites), while the 5-fluoroindole-ethyl chain improves solubility and target recognition .
- Bioactivity Clustering: Molecular networking () suggests the target compound would cluster with other thiazolidinones in mass spectrometry datasets, aiding dereplication but requiring functional assays to confirm unique activity .
Q & A
Q. What are the key synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, including condensation of the indole-ethylamine moiety with a thiazolidinone precursor. For example, analogous compounds are synthesized via Knoevenagel condensation to form the (Z)-configured benzylidene-thiazolidinone core, followed by coupling with the fluorinated indole-ethylacetamide group using carbodiimide-mediated amidation . Critical steps require precise temperature control (e.g., reflux in acetic acid) and catalysts like palladium on carbon for hydrogenation . Yield optimization often involves adjusting solvent polarity (DMF vs. ethanol) and stoichiometric ratios of intermediates.
Q. Which spectroscopic and analytical methods are essential for characterizing this compound?
Characterization relies on:
- NMR : and NMR to confirm regiochemistry of the indole and thiazolidinone moieties. For example, the (Z)-configuration of the benzylidene group is verified by coupling constants () in olefinic protons .
- MS : High-resolution mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves ambiguities in stereochemistry, particularly for the thiazolidinone ring and indole orientation .
Q. What preliminary biological activities have been reported for structurally similar compounds?
Analogous fluorinated indole-thiazolidinone hybrids exhibit antimicrobial (MIC = 2–8 µg/mL against S. aureus) and anticancer activity (IC = 5–20 µM in breast cancer cell lines) . These effects are attributed to interactions with DNA topoisomerase II and tubulin polymerization inhibition .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
Molecular dynamics simulations and QSAR models predict solubility and metabolic stability. For instance:
- LogP : The 4-methoxyphenyl group reduces hydrophobicity (predicted LogP = 2.8 vs. 3.5 for chloro analogs) .
- Metabolism : CYP3A4-mediated demethylation of the methoxy group is a major metabolic pathway, which can be mitigated by introducing electron-withdrawing substituents .
Q. What experimental strategies resolve contradictions in reported biological data across analogs?
Discrepancies in IC values (e.g., 5 vs. 20 µM) may arise from assay variability (MTT vs. ATP-based viability tests) or cell-line-specific target expression. Standardized protocols (e.g., CLSI guidelines for antimicrobial assays) and orthogonal assays (e.g., Western blotting for target validation) are recommended .
Q. How can structure-activity relationship (SAR) studies improve target selectivity?
SAR analysis of analogs reveals:
| Modification | Effect on Activity |
|---|---|
| Fluorine at indole C5 | Enhances DNA intercalation (∆IC = −40%) |
| Methoxy vs. ethoxy on benzylidene | Methoxy improves solubility but reduces tubulin binding affinity |
| Focus on replacing the sulfanylidene group with sulfonamide or carbonyl may enhance kinase selectivity . |
Q. What in vivo experimental designs are appropriate for evaluating therapeutic potential?
- Pharmacokinetics : Administer 10 mg/kg IV/orally in rodent models; monitor plasma half-life (expected t = 4–6 h) and brain penetration (logBB > 0.3) .
- Efficacy : Xenograft models (e.g., MDA-MB-231 tumors) with biweekly dosing (20 mg/kg) and PET imaging for tumor regression .
Methodological Considerations
Q. How to address low synthetic yields in the final coupling step?
- Optimization : Use HOBt/DMAP additives to suppress racemization during amidation .
- Purification : Gradient HPLC (C18 column, 30→80% acetonitrile/water) resolves diastereomers .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Target identification : CRISPR-Cas9 knockout screens combined with thermal proteome profiling (TPP) .
- Pathway analysis : RNA-seq to map transcriptional changes (e.g., apoptosis markers like Bax/Bcl-2 ratio) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
